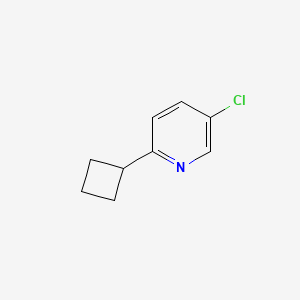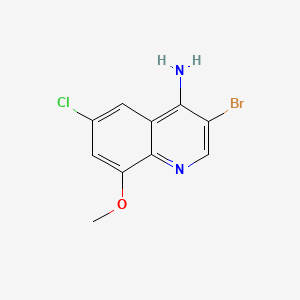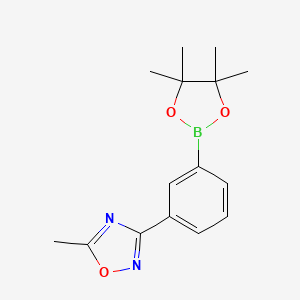![molecular formula C14H15N3 B596350 6-Benzyl-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine CAS No. 1313712-15-0](/img/structure/B596350.png)
6-Benzyl-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyrido-pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The structure consists of a benzyl group attached to the nitrogen atom at the 6-position of the tetrahydropyrido[4,3-d]pyrimidine core.
Applications De Recherche Scientifique
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk) pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a key target in cancer research .
Mode of Action
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine acts as an inhibitor of the Erk pathway . It demonstrates potent and selective inhibition of Erk2, a protein kinase involved in the Erk pathway . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound primarily affects the PI3K/Akt and mTOR pathways . These pathways are often overactivated in various cancers, leading to uncontrolled cell proliferation . By inhibiting these pathways, the compound can potentially suppress tumor growth .
Result of Action
The inhibition of the Erk pathway by 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine leads to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This could potentially result in the suppression of tumor growth .
Analyse Biochimique
Biochemical Properties
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), which is involved in the regulation of various cellular processes . This compound also interacts with phospho-RSK levels in HepG2 cells, indicating its potential impact on cell signaling pathways .
Cellular Effects
The effects of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to knockdown phospho-RSK levels in HepG2 cells, which can affect cell proliferation and survival . Additionally, its interaction with Erk2 suggests that it may play a role in regulating cell growth and differentiation .
Molecular Mechanism
At the molecular level, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits Erk2, a key player in the MAPK/ERK signaling pathway, which is crucial for cell division, differentiation, and survival . This inhibition leads to a decrease in phospho-RSK levels, further impacting downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity on Erk2 and phospho-RSK levels over extended periods, suggesting its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits Erk2 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Transport and Distribution
Within cells and tissues, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with Erk2 and other biomolecules, thereby modulating its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. The reaction conditions often include the use of solvents like ethanol and catalysts such as diisopropylethylamine (DIPEA) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the benzyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBCTLGIHZHLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724907 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-15-0 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What synthetic route was employed to obtain 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
A1: Researchers synthesized 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine by reacting N-benzyl-4-piperidone with trisformylaminomethane (TFAM) []. This reaction yielded the desired compound as a product of a cyclocondensation reaction.
Q2: What potential biological activities have been investigated for compounds structurally similar to 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
A2: While the provided research doesn't directly investigate the biological activity of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, it explores a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines []. These compounds, structurally similar to the one in question, were evaluated for their antimalarial and antibacterial properties. Notably, several derivatives showed promising activity against Plasmodium berghei in mice and various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus. This suggests that 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, with its similar structure, could be a potential candidate for further investigation in these areas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)








![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)


![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

